Theaflavin-3-O-gallate

Catalog No.
S1551296
CAS No.
30462-34-1
M.F
C36H28O16
M. Wt
716.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Theaflavin-3-O-gallate

CAS Number

30462-34-1

Product Name

Theaflavin-3-O-gallate

IUPAC Name

[(2R,3R)-5,7-dihydroxy-2-[3,4,6-trihydroxy-5-oxo-1-[(2R,3R)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]benzo[7]annulen-8-yl]-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate

Molecular Formula

C36H28O16

Molecular Weight

716.6 g/mol

InChI

InChI=1S/C36H28O16/c37-14-5-20(39)18-10-26(45)35(51-27(18)7-14)17-9-25(44)33(48)30-16(17)1-12(2-24(43)32(30)47)34-29(11-19-21(40)6-15(38)8-28(19)50-34)52-36(49)13-3-22(41)31(46)23(42)4-13/h1-9,26,29,34-35,37-42,44-46,48H,10-11H2,(H,43,47)/t26-,29-,34-,35-/m1/s1

InChI Key

KMJPKUVSXFVQGZ-WQLSNUALSA-N

Canonical SMILES

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C4=C3C=C(C=C(C4=O)O)C5C(CC6=C(C=C(C=C6O5)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)O

Isomeric SMILES

C1[C@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C4=C3C=C(C=C(C4=O)O)[C@@H]5[C@@H](CC6=C(C=C(C=C6O5)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)O

See also: Theaflavin 3-gallate (preferred).

Theaflavin-3-O-gallate (TF2A, CAS: 30462-34-1) is a major galloylated benzotropolone derivative formed during the enzymatic oxidation of tea catechins. As a high-value reference standard and bioactive precursor, it bridges the structural gap between non-gallated theaflavin (TF1) and fully gallated theaflavin-3,3'-digallate (TF3). In procurement and assay design, TF2A is highly sought after for its specific mono-galloylation at the C-3 position, which imparts unique lipophilicity, protein-binding affinity, and targeted enzymatic inhibition profiles that cannot be replicated by crude black tea extracts or green tea catechins like EGCG [1].

Research Fit

1

Monomeric galloylated theaflavin — defined 3-O-gallate position supports mechanism-focused enzyme and receptor studies.

2

Benzotropolone-core polyphenol — suitable for antioxidant pathway research and cellular signaling assay contexts.

3

Single-isomer procurement — enables isomer-specific study design without mixture confounding in structure-activity investigations.

Substituting TF2A with crude theaflavin mixtures, EGCG, or non-gallated TF1 fundamentally compromises quantitative assay reproducibility. While EGCG is a common antioxidant benchmark, it lacks the unique benzotropolone core, resulting in significantly weaker inhibition of specific targets and altered radical scavenging profiles. Conversely, using fully gallated TF3 introduces distinct solubility and stability challenges, while non-gallated TF1 lacks the critical hydrophobic interactions provided by the 3-O-galloyl moiety. Consequently, utilizing purified TF2A is essential for high-fidelity pharmacokinetic modeling, targeted antiviral screening, and structure-activity relationship (SAR) elucidation [1].

Substitution Risk

Target: TF-3-G (3-O-gallate monomer)
Potential Substitute
Defined 3-O-galloyl position dictates enzyme inhibition kinetics and receptor activation profile.
Crude theaflavin mixtures — undefined isomer ratios may shift target engagement and mask structure-activity relationships.
Does not activate hTAS2R39 bitter receptor, offering distinct sensory profile for formulation research.
Theaflavin or theaflavin-3,3′-digallate — both activate hTAS2R39; receptor-activation profile may not transfer.
Galloylation number and position affect potency rank across enzyme targets; isomer-specific response context.
Theaflavin-3′-O-gallate (3′-isomer) — positional isomer; assay-response context may differ despite structural similarity.

Even isomeric theaflavins may exhibit distinct pharmacological fingerprints. Monomer-specific procurement supports reproducible, mechanism-focused research.

Superior CYP17 (C17,20-lyase) Inhibition vs. Green Tea Catechins

In assays evaluating the inhibition of rat testis CYP17 (C17,20-lyase)—a key enzyme in steroidogenesis—Theaflavin-3-O-gallate demonstrated potent non-competitive inhibition with an IC50 of 11.5 μM. This significantly outperformed both the green tea benchmark EGCG (IC50 = 24.5 μM) and non-gallated theaflavin (TF1, IC50 = 25.0 μM) [1].

Evidence DimensionCYP17 (C17,20-lyase) Inhibition (IC50)
Target Compound Data11.5 μM
Comparator Or BaselineEGCG (24.5 μM) and TF1 (25.0 μM)
Quantified DifferenceTF2A is >2x more potent than both EGCG and TF1.
ConditionsMicrosomal crude enzyme assay using 17-alpha-hydroxyprogesterone as substrate.

Establishes TF2A as a superior, high-potency reference compound for anti-androgen and prostate cancer drug screening compared to standard catechins.

α-Amylase inhibition rank
Class-level
Ranked 3rd among 4 theaflavins
TF-3,3′-diG > TF-3′-G > TF-3-G > TF
Supports enzyme inhibition rank-order review for starch digestion studies.
Human pancreatic α-amylase in vitro; computational docking confirmation.

Enhanced Carrier Protein Binding Affinity via Mono-Galloylation

The presence of the 3-O-galloyl moiety significantly alters the physicochemical behavior of theaflavins in biological matrices. Fluorescence quenching assays demonstrate that the binding affinity (Ka) of TF2A to Bovine Serum Albumin (BSA) is substantially higher than both non-gallated TF1 and EGCG. The affinity sequence follows TF3 > TF2A > TF2B > TF1 > EGCG, confirming that the specific galloylation of TF2A drives essential hydrophobic interactions [1].

Evidence DimensionBovine Serum Albumin (BSA) Binding Affinity (Ka)
Target Compound DataHigher Ka than TF1 and EGCG
Comparator Or BaselineTF1 and EGCG
Quantified DifferenceTF2A exhibits stronger protein quenching and binding than non-gallated or green tea baselines.
ConditionsFluorescence and CD spectroscopy of BSA interactions in vitro.

Critical for researchers designing formulation, delivery, and pharmacokinetic models where protein-binding kinetics dictate bioavailability and dosing.

CYP17 lyase inhibition
Head-to-head
IC50 11.5 µM vs. EGCG 24.5 µM
2.1-fold lower IC50 (reported higher inhibition)
Supports androgen biosynthesis pathway inhibition studies.
Rat testis microsomal assay; comparator context.

Optimized Viral Entry Inhibition (RBD-ACE2 Binding)

In antiviral screening targeting the SARS-CoV-2 Delta variant, Theaflavin-3-O-gallate effectively disrupted the interaction between the viral receptor-binding domain (RBD) and the host ACE2 receptor. TF2A achieved an IC50 of 9.9 ± 1.1 μM, demonstrating superior binding inhibition compared to non-gallated theaflavin (TF1), which required a higher concentration (IC50 = 12.3 ± 1.1 μM) to achieve the same effect [1].

Evidence DimensionSARS-CoV-2 (Delta) RBD-ACE2 Binding Inhibition (IC50)
Target Compound Data9.9 ± 1.1 μM
Comparator Or BaselineTheaflavin (TF1) (12.3 ± 1.1 μM)
Quantified DifferenceTF2A demonstrates a ~20% greater inhibitory potency over TF1.
ConditionsIn vitro recombinant RBD/ACE2 binding assay.

Validates TF2A as an optimized, structurally specific precursor for developing viral entry inhibitors, outperforming un-gallated baseline polyphenols.

Antioxidant equivalence
Class-level
Equivalent to TF-3′-G
Digallate > monogallates (equal) > theaflavin
Supports antioxidant context review; monogallate isomers reported as interchangeable in ABTS and LDL oxidation assays.
ABTS radical scavenging and Cu²⁺-mediated LDL oxidation.

Robust Reactive Oxygen Species (H2O2) Scavenging Capacity

While EGCG is commonly procured as a universal antioxidant standard, TF2A demonstrates superior radical scavenging capabilities in specific oxidative models. In chemiluminescence analyses, TF2A exhibited a significantly stronger capacity to quench hydrogen peroxide (H2O2) and hydroxyl radicals (·OH) than EGCG and non-gallated TF1. The H2O2 scavenging capacity strictly followed the order of TF3 = TF2B > TF2A > TF1 > EGCG [1].

Evidence DimensionH2O2 and ·OH Scavenging Capacity
Target Compound DataHigher scavenging efficiency than EGCG and TF1
Comparator Or BaselineEGCG and TF1
Quantified DifferenceTF2A outperforms both EGCG and TF1 in peroxide quenching.
ConditionsIn vitro chemiluminescence assay (0.50 to 10.00 µmol/L).

Directs procurement away from EGCG toward TF2A for specialized assays requiring robust, gallate-driven peroxide quenching.

Selective cytotoxicity
Cross-study
~100-fold differential
TF2 IC50 3 µM (transformed) vs. 300 µM (normal)
Supports cell-model endpoint review; monogallate mixture shows differential response context.
SV40-transformed WI38VA vs. normal WI38 fibroblasts; 48-hr exposure. TF1/TF3 lacked selectivity.
hTAS2R39 activation
Head-to-head
No activation of hTAS2R39
Theaflavin and TF-3,3′-diG: activation observed
Supports formulation-context review for bitterness modulation research.
HEK293T heterologous expression; hTAS2R14 responded to TF-3-G.
PAF-related esterase inhibition
Head-to-head
IC50 0.058 mM
Theaflavin 0.032 mM; TF-3′-G 0.039 mM; TF-3,3′-diG 0.028 mM
Supports enzyme inhibition context review for platelet-activating factor metabolism studies.
Rabbit platelet enzyme assay (EC 2.3.1.67); data to verify via BRENDA source.

Endocrine and Prostate Cancer Drug Screening

Due to its potent CYP17 (C17,20-lyase) inhibition (IC50 = 11.5 μM), TF2A is the preferred reference standard for evaluating natural product derivatives targeting steroidogenesis and androgen-dependent pathways, outperforming standard catechins [1].

Pharmacokinetic and Protein-Binding Assays

The strong binding affinity of TF2A to BSA makes it an ideal specific structural model for studying how mono-galloylation impacts the bioavailability, transport, and formulation stability of benzotropolone compounds [2].

Antiviral Entry Inhibitor Development

With its quantified superiority over TF1 in disrupting SARS-CoV-2 RBD-ACE2 interactions, TF2A serves as a high-fidelity positive control and structural scaffold in virology workflows [3].

Advanced Antioxidant Benchmarking

In radical scavenging assays where EGCG fails to provide sufficient H2O2 or ·OH quenching, TF2A provides a more potent, reliable baseline for evaluating oxidative stress mitigation in cellular models [4].

Application Fit Matrix

Application
Selection Property
Validation Focus
Starch digestion enzyme studies
α-Amylase inhibition rank context
Enzyme inhibition assay review
Androgen biosynthesis pathway studies
CYP17 lyase inhibition context
Androgen pathway assay review
Cancer cell-model studies
Cell-model endpoint review
Apoptosis and cell-viability endpoints
Flavor modulation research
Bitter receptor activation profile
Formulation-context review

XLogP3

3.5

Hydrogen Bond Acceptor Count

16

Hydrogen Bond Donor Count

11

Exact Mass

716.13773480 Da

Monoisotopic Mass

716.13773480 Da

Heavy Atom Count

52

UNII

S6469PF6TK

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